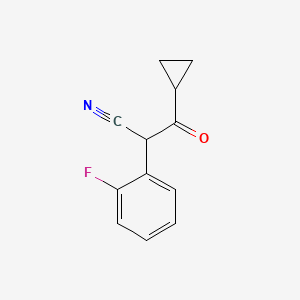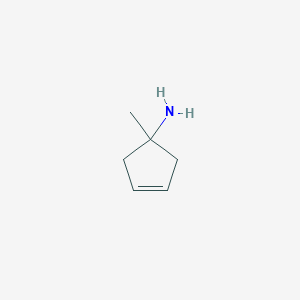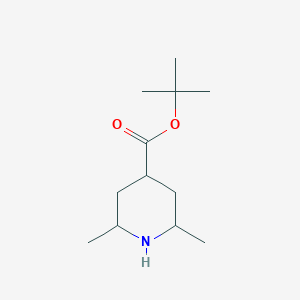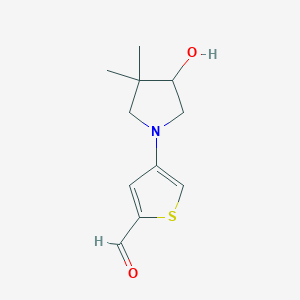
10-(4-Methyl-1H-1,2,3-triazol-1-yl)decanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-Methyl-1H-1,2,3-triazol-1-yl)decanoic acid is a compound that features a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Methyl-1H-1,2,3-triazol-1-yl)decanoic acid typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and selective, producing the triazole ring in high yields. The general procedure involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes, with optimization for large-scale production. This could involve continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
10-(4-Methyl-1H-1,2,3-triazol-1-yl)decanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
10-(4-Methyl-1H-1,2,3-triazol-1-yl)decanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 10-(4-Methyl-1H-1,2,3-triazol-1-yl)decanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole compound with similar chemical properties.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole-containing compound with distinct biological activities.
Uniqueness
10-(4-Methyl-1H-1,2,3-triazol-1-yl)decanoic acid is unique due to its specific structure, which combines the triazole ring with a decanoic acid chain. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H23N3O2 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
10-(4-methyltriazol-1-yl)decanoic acid |
InChI |
InChI=1S/C13H23N3O2/c1-12-11-16(15-14-12)10-8-6-4-2-3-5-7-9-13(17)18/h11H,2-10H2,1H3,(H,17,18) |
InChI Key |
IXALQRIUYVNSHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=N1)CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclopropyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15259231.png)




![(2S)-3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid](/img/structure/B15259262.png)
![Octahydrocyclopenta[b]morpholine-4-carboximidamide](/img/structure/B15259263.png)



![[5-(1-Aminopropyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B15259279.png)



